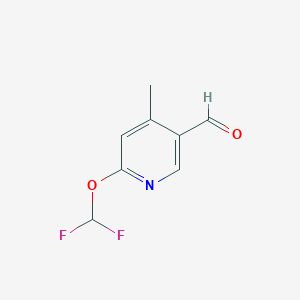

6-(Difluoromethoxy)-4-methylnicotinaldehyde

Descripción

Propiedades

IUPAC Name |

6-(difluoromethoxy)-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-2-7(13-8(9)10)11-3-6(5)4-12/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBACWHNOHQESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Difluoromethylation-Based Synthetic Routes

The key synthetic approach to 6-(Difluoromethoxy)-4-methylnicotinaldehyde involves introducing the difluoromethoxy group onto a 4-methylnicotinaldehyde scaffold. This is typically achieved via difluoromethylation reactions using specialized reagents that generate difluorocarbene intermediates or difluoromethyl radicals.

Difluorocarbene Generation and Reaction with Phenolic Precursors:

Research shows that difluorocarbene can be generated in situ from reagents such as S-(difluoromethyl)sulfonium salts under mild basic conditions. The difluorocarbene then reacts with phenolic or pyridinic oxygen nucleophiles to form difluoromethoxy substituents. This method is advantageous for its operational simplicity and mild conditions.Stepwise Metal-Mediated Difluoromethylation:

Earlier methods involve a stepwise process where aryl halides or halogenated pyridines undergo cross-coupling with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes or pyridines. This multi-step approach is effective but can be limited by substrate scope and reaction conditions.Catalytic Systems:

Transition metal catalysis (e.g., copper-mediated) has been employed to facilitate direct C–H difluoromethylation or cross-coupling reactions with difluoromethylating reagents, allowing for late-stage functionalization of nicotinaldehyde derivatives.

Industrial and Large-Scale Preparation Considerations

Industrial synthesis of this compound focuses on scalability, cost-effectiveness, and environmental impact reduction.

Catalytic Efficiency and Reagent Selection:

Industrial processes optimize catalytic systems to maximize yield and purity, often employing continuous or one-pot reaction sequences to minimize intermediate isolations and waste.Purification Techniques:

Crystallization and solvent concentration methods are used to purify the product efficiently, ensuring consistent quality for downstream applications.

Reaction Conditions and Optimization Data

The difluoromethylation reactions are sensitive to base choice, solvent, temperature, and reagent stoichiometry. Below is a representative data table summarizing typical reaction conditions and yields from recent studies:

Mechanistic Insights

- The difluoromethylation of phenolic or pyridinic substrates proceeds via generation of difluorocarbene intermediates, which are captured by nucleophilic oxygen atoms to form the difluoromethoxy group.

- Radical cation intermediates may form under certain pH conditions, influencing reaction pathways and product distributions.

- The aldehyde group remains intact during difluoromethylation, allowing for subsequent functionalization.

Summary Table of Preparation Methods

Research Findings and Case Studies

- Case Study 1: A synthetic route using S-(difluoromethyl)sulfonium salts achieved difluoromethylation of phenolic substrates with isolated yields up to 69%, demonstrating the feasibility of mild, efficient difluoromethoxy group installation.

- Case Study 2: Industrial processes for related difluoromethoxy compounds involve continuous crystallization and purification steps, achieving yields above 90% and high purity suitable for pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Difluoromethoxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Formation of 6-(Difluoromethoxy)-4-methylnicotinic acid.

Reduction: Formation of 6-(Difluoromethoxy)-4-methylnicotinalcohol.

Substitution: Formation of various substituted nicotinaldehyde derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 6-(Difluoromethoxy)-4-methylnicotinaldehyde serves as a valuable building block for the synthesis of more complex molecules. Its difluoromethyl group can enhance the biological activity of derivatives, making it an attractive target for further chemical modifications. It is often used in the development of new synthetic pathways involving radical processes for difluoromethylation .

Biology

Research indicates that this compound may interact with various biomolecules, suggesting potential biological activities. Studies have explored its role in modulating enzyme activity and influencing metabolic pathways. The unique substituents on the nicotinaldehyde framework may provide insights into its interactions with receptors or enzymes involved in disease processes .

Medicine

The therapeutic potential of this compound has been investigated in the context of drug development. Preliminary studies suggest it may exhibit properties beneficial for treating conditions such as inflammation or cancer due to its ability to inhibit specific biological pathways. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy as a pharmaceutical agent .

Industry

In industrial applications, this compound is utilized for producing materials with specific chemical properties. Its unique reactivity allows for the development of specialty chemicals used in various sectors, including agriculture and materials science. The scalability of its synthesis makes it suitable for large-scale production .

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Conversion of aldehyde to carboxylic acid | Potassium permanganate | Carboxylic acids |

| Reduction | Conversion of aldehyde to alcohol | Sodium borohydride | Alcohols |

| Substitution | Nucleophilic substitution at difluoromethyl position | Various nucleophiles | Substituted derivatives |

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal explored the synthesis of novel derivatives of this compound. The derivatives were evaluated for their anti-inflammatory properties using in vitro assays. Results indicated that certain derivatives exhibited significant inhibition of inflammatory markers, suggesting potential therapeutic uses in inflammatory diseases.

Case Study 2: Industrial Application

Another investigation focused on the application of this compound in the synthesis of agrochemicals. Researchers demonstrated that incorporating the difluoromethyl group into herbicides enhanced their efficacy against specific plant species while reducing toxicity to non-target organisms.

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Key Observations:

Electron-Withdrawing Effects : The difluoromethoxy group (in the target compound) enhances metabolic stability compared to methoxy analogues due to reduced oxidative susceptibility .

Reactivity : The aldehyde group distinguishes it from carboxylic acid derivatives (e.g., 6-(Difluoromethoxy)nicotinic acid), enabling participation in condensation reactions (e.g., Schiff base formation) .

Actividad Biológica

6-(Difluoromethoxy)-4-methylnicotinaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, supported by data tables and case studies.

The compound is characterized by the presence of a difluoromethoxy group and an aldehyde functional group, which contribute to its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

- Chemical Formula : C_8H_8F_2N_O

- Molecular Weight : 185.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The aldehyde group can participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction : The difluoromethoxy group may enhance binding affinity to specific receptors, impacting signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated significant cytotoxic effects on various cancer cell lines, particularly breast cancer (MCF-7) cells.

| Study | Findings |

|---|---|

| Study 1: Cytotoxicity Assay | IC50 values indicated potent cytotoxic effects in MCF-7 cells, with a reduction in cell viability observed. |

| Study 2: Mechanistic Insights | Induction of apoptosis was confirmed through caspase activation assays. |

Glycosidase Inhibition

The compound has been investigated for its role as a glycosidase inhibitor, which may have implications for metabolic disorders.

| Enzyme Tested | Inhibition Activity |

|---|---|

| α-Glucosidase | Strong inhibition observed |

| β-Galactosidase | Moderate inhibition observed |

Case Study 1: Antitumor Effects in MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 cells revealed a dose-dependent decrease in viability. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Glycosidase Inhibition Assay

This study focused on the inhibitory effects of the compound on glycosidases. Results indicated a significant affinity for both α-glucosidase and β-galactosidase, suggesting potential therapeutic applications in managing conditions like diabetes.

Q & A

Q. What are the recommended synthetic routes for 6-(Difluoromethoxy)-4-methylnicotinaldehyde, and how can intermediates be optimized?

The synthesis typically involves halogenation and substitution reactions. For example, fluorinated intermediates like 2-fluoro-4-nitrophenol (as in ) can be used to introduce the difluoromethoxy group via nucleophilic substitution. Refluxing in chlorobenzene (30 hours at elevated temperatures) with catalysts like K₂CO₃ may improve yield . Intermediate purification via recrystallization (ethanol) or column chromatography is critical to avoid side products.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the difluoromethoxy group and aldehyde proton.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). Cross-validation with NIST spectral data (e.g., fluorinated aldehydes in ) ensures accuracy .

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing nature of the difluoromethoxy group increases the electrophilicity of the aldehyde, enhancing reactivity toward nucleophiles like hydrazines or amines. However, steric hindrance from the methyl group at position 4 may reduce accessibility. Control experiments with non-fluorinated analogs (e.g., 4-methylnicotinaldehyde) are recommended to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated derivatives of this compound?

Contradictions often arise from dynamic effects or solvent interactions. For example, fluorine coupling in ¹H NMR may obscure splitting. Use low-temperature NMR or deuterated DMSO to slow rotation and clarify signals. Additionally, 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in aromatic regions .

Q. What strategies stabilize the aldehyde group during long-term storage or under reaction conditions?

Aldehydes are prone to oxidation and dimerization. Stabilization methods include:

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The difluoromethoxy group directs metal catalysts (e.g., Pd) to specific positions via electronic effects. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation using substituted boronic acids (e.g., 4-(N-methyl)pyridinium boronic acid) is advised .

Q. How does the compound’s fluorinated structure impact its metabolic stability in preclinical studies?

Fluorine atoms reduce metabolic degradation by blocking cytochrome P450 oxidation. In vitro assays with liver microsomes can quantify stability. Comparative studies with non-fluorinated analogs (e.g., 4-methylnicotinaldehyde) highlight fluorine’s role in prolonging half-life .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Chirality in intermediates (e.g., during asymmetric catalysis) requires stringent control. Use chiral HPLC or SFC for purity assessment. Catalytic systems like HATU-mediated couplings () minimize racemization at sensitive steps .

Methodological Considerations

- Contradictory Data : Always cross-reference multiple techniques (e.g., HRMS + elemental analysis) to confirm structural assignments .

- Reaction Optimization : Design of Experiments (DoE) is critical for balancing reaction time, temperature, and catalyst loading .

- Safety Protocols : Follow fluorinated compound handling guidelines (e.g., PPE, fume hoods) as per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.